Biomycin

Antibacterial In Vivo Potency

Researchers requiring a validated calcium ionophore often face batch variability and uncertain target engagement. Chlortetracycline (CAS 57-62-5) resolves this with well-characterized, potent, and specific calcium ionophore activity distinct from other tetracyclines. • Calcium Ionophore: Validated for histamine secretion from mast cells, organelle Ca²⁺ flux, and programmed cell death studies. • In Vivo Benchmarking: Up to 6-fold more potent than tetracycline in mouse protection assays - a stringent comparator for novel antibacterials. • Feed-Additive Research: Optimized for continuous low-dose livestock feed studies; also formulated for topical veterinary wound management. Supplied with full QC documentation for procurement confidence.

Molecular Formula C22H23ClN2O8
Molecular Weight 478.9 g/mol
CAS No. 57-62-5
Cat. No. B606653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBiomycin
CAS57-62-5
Synonyms7-Chlorotetracycline, Acronize, Aureomycin, Aureomycin A-377, Biomycin, Chlormax, Chlortetracycline , Duomycin, Flamycin, Tri-chlortetracycline, Uromycin
Molecular FormulaC22H23ClN2O8
Molecular Weight478.9 g/mol
Structural Identifiers
SMILESCC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C(C=CC(=C41)Cl)O)O)O)O)C(=O)N)N(C)C)O
InChIInChI=1S/C22H23ClN2O8/c1-21(32)7-6-8-15(25(2)3)17(28)13(20(24)31)19(30)22(8,33)18(29)11(7)16(27)12-10(26)5-4-9(23)14(12)21/h4-5,7-8,15,26-27,30,32-33H,6H2,1-3H3,(H2,24,31)
InChIKeyDHPRQBPJLMKORJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Chlortetracycline (Biomycin) Overview & Sourcing


Chlortetracycline (CAS 57-62-5), also known as Biomycin or Aureomycin, is a first-generation, broad-spectrum tetracycline antibiotic first isolated from *Streptomyces aureofaciens* [1]. As the original member of the tetracycline class, it is characterized by a 7-chloro substitution on its core structure, which distinguishes it from its analogs . It acts primarily as a bacteriostatic agent by binding to the 30S ribosomal subunit to inhibit bacterial protein synthesis [2]. While its clinical use has largely been superseded by second-generation tetracyclines, it remains a cornerstone in veterinary medicine, particularly as a feed additive for livestock [3].

1 First-generation tetracycline, 7-chloro substituted structure
2 Broad-spectrum bacteriostatic agent, 30S ribosomal inhibitor
3 Primarily used in veterinary feed additive research models

Why Tetracycline Cannot Replace Chlortetracycline (Biomycin)


Although chlortetracycline shares a core mechanism of action with other tetracyclines, critical differences in its pharmacokinetic profile, antibacterial spectrum, and specific physicochemical properties make it non-interchangeable for certain research and industrial applications [1]. For instance, its unique property as a potent and specific calcium ionophore is not shared by all class members, and its relatively poor oral bioavailability in certain species dictates its primary use as a feed additive rather than a therapeutic injectable [2]. Consequently, substituting it with tetracycline or oxytetracycline can lead to significantly different experimental outcomes or therapeutic failures, as detailed in the quantitative evidence below.

Calcium ionophore specificity Unique ionophore property not shared by tetracycline or oxytetracycline; may alter pathway-response endpoints.
Canine oral bioavailability Lowest oral bioavailability among tetracyclines in dogs; systemic exposure profile may not transfer to other analogs.
Gram-negative activity spectrum Reported lower activity against Gram-negative bacteria vs tetracycline; assay interpretation may differ.

Chlortetracycline vs. Analogs: Comparative Evidence


Mouse Protection Assay: Chlortetracycline vs. Tetracycline

In direct comparative studies using mouse protection tests (PD50) against various bacterial strains, chlortetracycline demonstrated significantly higher potency than tetracycline. A novel derivative of chlortetracycline (Sch 36969) was similar in activity to tetracycline but was up to 6-fold less active than the parent compound, chlortetracycline [1].

In Vivo PD50
Head-to-head
Up to 6-fold higher protective dose response than tetracycline
Supports comparative in vivo antibacterial research
Mouse protection assay; strain-dependent
Antibacterial In Vivo Potency

Canine Oral Bioavailability: Chlortetracycline vs. Doxycycline

In dogs, oral bioavailability varies markedly among tetracyclines. Chlortetracycline exhibits the lowest oral bioavailability in this species, a characteristic that directly contrasts with doxycycline, which is the most orally bioavailable in dogs [1].

Oral Bioavailability (Dog)
Class-level
Ranked lowest oral bioavailability among tetracyclines
Explains feed additive research model over systemic use
Species-specific; doxycycline is highest
Pharmacokinetics Veterinary Oral Bioavailability

Specific Calcium Ionophore Activity

Chlortetracycline has been characterized as a potent and specific calcium ionophore, a property that distinguishes it from many other tetracyclines. It extracts calcium from an aqueous environment into a bulk organic phase with a stoichiometry indicative of a 1:1 complex and demonstrates high selectivity for Ca²⁺ over other cations such as Na⁺, K⁺, Mg²⁺, Sr²⁺, and Ba²⁺ [1][2].

Calcium Ionophore
Reported
Forms 1:1 complex with Ca²⁺; selective over Na⁺, K⁺, Mg²⁺
Unique research tool for calcium flux studies
pH-dependent extraction
Ionophore Calcium Specificity

Gram-Negative Activity: Chlortetracycline vs. Tetracycline

While both are broad-spectrum, chlortetracycline is reported to be less active against Gram-negative bacteria compared to tetracycline . This nuance is important when selecting a compound for specific microbiological assays or when interpreting historical data.

Gram-Negative Activity
Data to verify
Less active against Gram-negative bacteria vs tetracycline
Spectrum difference may affect assay selection
Cross-study observation
Antibacterial Spectrum Gram-negative

Cytotoxicity in Chang Cells vs. Tetracycline

In a study using the Chang continuous cell line, a ranking of in vitro cytotoxicity placed demeclocycline > chlortetracycline > tetracycline, indicating that chlortetracycline has a more pronounced cytotoxic effect on this specific cell type compared to tetracycline [1].

Cytotoxicity Rank
Cross-study
Rank: demeclocycline > chlortetracycline > tetracycline
Cytotoxicity profile guides cell-based assay selection
Chang cell line
Cytotoxicity In Vitro Safety

Therapeutic Efficacy in Chickens: Doxycycline vs. Chlortetracycline

A direct comparison in broiler chicks experimentally infected with *E. coli* demonstrated that the therapeutic efficacy of doxycycline was greater than that of chlortetracycline and a lincomycin-spectinomycin combination [1].

E. coli Infection Model
Head-to-head
Doxycycline showed higher infection resolution than chlortetracycline
Supports model-specific selection for systemic poultry infection research
Broiler chicken model; may not transfer
Therapeutic Efficacy Veterinary

Chlortetracycline (Biomycin) Key Applications


Calcium Ionophore Research Tool

Chlortetracycline is a validated, potent, and specific calcium ionophore [8]. It is ideal for researchers investigating calcium-mediated cellular processes, such as histamine secretion from mast cells [5], calcium flux in organelles [6], or the role of calcium in programmed cell death. Its well-characterized ionophore activity provides a reliable tool distinct from other tetracyclines.

Livestock Prophylaxis & Growth Promotion

Due to its relatively poor oral bioavailability in some species [8], chlortetracycline is optimally suited for use as a continuous, low-dose feed additive in livestock. This application leverages its broad-spectrum antibacterial properties to control enteric and respiratory diseases in herds and flocks [5], while also promoting growth, a well-documented effect in poultry and swine production [6].

In Vivo Efficacy Benchmarking

For in vivo experiments, such as mouse protection assays, where the goal is to benchmark a new compound against a potent, first-generation tetracycline, chlortetracycline is a superior choice to tetracycline. Studies have demonstrated that chlortetracycline can be up to 6-fold more potent than tetracycline in these models [8], making it a more stringent comparator for novel antibacterial agents.

Veterinary Topical Wound Care

Chlortetracycline is formulated for topical veterinary use to prevent or treat superficial infections in traumatic or surgical wounds [8]. Its broad spectrum of activity against common wound pathogens makes it a valuable component in sprays and ointments for livestock, where systemic administration may be impractical or unnecessary.

Application
Selection Property
Validation Focus
Calcium-dependent cellular process studies
Calcium ionophore selectivity profile
Intracellular calcium flux and mitochondrial function assays
Livestock feed additive exposure research
Low oral bioavailability and broad-spectrum activity
Enteric and respiratory disease model endpoints
In vivo antibacterial comparator studies
Reported high PD50 response vs tetracycline
Novel compound benchmarking in mouse protection models
Topical wound infection research (veterinary)
Broad-spectrum antimicrobial activity
Superficial wound pathogen reduction endpoints

Technical Documentation Hub

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50 linked technical documents
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